molecular formula C11H14ClN3 B1447130 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride CAS No. 1803610-65-2

4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride

Cat. No.: B1447130
CAS No.: 1803610-65-2
M. Wt: 223.7 g/mol
InChI Key: FKOGHTGTLGTFGQ-UHFFFAOYSA-N
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Description

4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride is a chemical building block of significant interest in medicinal chemistry and epigenetic research. This compound features a benzonitrile scaffold linked to a pyrrolidine ring, a structure commonly investigated for its potential to interact with biological enzymes. Researchers should note that while the exact CAS number for the hydrochloride salt was not widely confirmed in the search results, the free base of this compound is identified with CAS 933056-16-7 . Scientific literature has highlighted the value of the 4-(pyrrolidin-3-yl)benzonitrile molecular framework as a critical pharmacophore for developing reversible inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is an important epigenetic target, and its inhibition is a promising therapeutic strategy in areas such as acute myeloid leukemia research . Compounds based on this scaffold have been designed as potent scaffold-hops of known inhibitors and have demonstrated excellent activity and selectivity in biochemical assays . As such, this reagent serves as a versatile intermediate for synthesizing and optimizing novel small molecules for drug discovery. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(pyrrolidin-3-ylamino)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11;/h1-4,11,13-14H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOGHTGTLGTFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes and Reaction Conditions

The synthesis typically proceeds via:

  • Pyrrolidine ring construction : Starting from appropriate precursors, the pyrrolidine ring is formed through cyclization reactions. This step often involves amination or reductive amination of suitable intermediates.

  • Introduction of the amino linkage to benzonitrile : The amino group on the pyrrolidine is coupled with a substituted benzonitrile, often through nucleophilic aromatic substitution or reductive amination.

  • Formation of hydrochloride salt : The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its physicochemical properties.

Typical reaction conditions include the use of catalysts, controlled temperature (room temperature to reflux), and solvents such as alcohols, ethers, or polar aprotic solvents to optimize yield and purity.

Detailed Synthetic Methodology

Cyclization and Amination

  • A nitrile precursor is reacted with an amine source to form the pyrrolidine ring via intramolecular cyclization. Catalysts such as Lewis acids or transition metals may be employed to facilitate ring closure.

  • For example, starting from 3-aminobenzonitrile, cyclization with appropriate reagents under reflux in toluene or similar solvents can yield the pyrrolidinyl intermediate.

Coupling with Benzonitrile Derivative

  • The pyrrolidinyl amine intermediate is reacted with 4-aminobenzonitrile or its derivatives under reductive amination conditions. Reducing agents like iron powder with hydrochloric acid or catalytic hydrogenation can be used to facilitate the formation of the C–N bond.

  • Microwave-assisted synthesis has been reported to improve reaction rates and yields during the coupling step.

Salt Formation and Purification

  • The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.

  • Purification is achieved through recrystallization, chromatography, or filtration techniques to ensure high purity and removal of impurities such as hydroxy derivatives (<0.1% by HPLC).

Industrial Scale Production Considerations

  • Industrial synthesis emphasizes optimized reaction conditions to maximize yield and purity. This includes controlled temperature profiles, stoichiometric reagent addition, and efficient work-up procedures.

  • Large-scale production often employs continuous flow reactors or batch reactors with in-line purification steps.

  • Purification methods include recrystallization from solvents like acetonitrile or tetrahydrofuran and filtration through adsorbents such as activated carbon.

  • The hydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.

Chemical Reaction Analysis and Variants

Reaction Type Reagents/Conditions Major Products Notes
Cyclization Amines, Lewis acids, heat Pyrrolidinyl intermediate Key step for ring formation
Reductive Amination Iron powder/HCl, catalytic hydrogenation Amino-linked benzonitrile Microwave conditions can improve yield
Oxidation KMnO4, CrO3 Oxidized derivatives Used for functional group modifications
Reduction LiAlH4, H2/Pd Amines from nitriles Conversion of nitrile to amine
Salt Formation HCl in ethanol or ether Hydrochloride salt Enhances solubility and stability

Research Findings and Data Summary

  • The pyrrolidine ring imparts three-dimensionality and stereochemical complexity, improving biological activity profiles.

  • The hydrochloride salt exhibits improved aqueous solubility and pharmacokinetic properties compared to the free base.

  • Reaction yields for the coupling step vary between 50–90%, depending on conditions such as solvent, temperature, and catalyst choice.

  • Purity levels exceeding 97% by HPLC are achievable with optimized purification protocols.

Summary Table of Preparation Parameters

Step Starting Material Reagents/Catalysts Solvent Temperature Yield (%) Purification Method
Pyrrolidine ring formation Nitrile precursor Amines, Lewis acids Toluene, IPA 90–100°C reflux 70–85 Filtration, recrystallization
Amino coupling Pyrrolidinyl intermediate + 4-aminobenzonitrile Fe powder/HCl, Pd catalyst MeOH/H2O, DMF 50–110°C 50–90 HPLC, chromatography
Hydrochloride salt formation Free base HCl (aq or gas) Ethanol, ether RT to 50°C Quantitative Recrystallization

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring in the compound allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Features Evidence ID
4-[(Pyrrolidin-3-yl)amino]benzonitrile HCl C₁₂H₁₆ClN₃ 237.73 Benzonitrile, pyrrolidine, secondary amine
3-(4-Piperidinyloxy)benzonitrile HCl C₁₂H₁₅ClN₂O 238.72 Benzonitrile, piperidine, ether linkage
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl C₁₄H₂₀ClNO₃ 285.77 Ester group, methoxy-pyrrolidine linker
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile HCl C₁₃H₁₈ClN₃ 251.76 Benzonitrile, piperidine, aminomethyl
(S)-N-(4-methylbenzyl)pyrrolidin-3-amine HCl C₁₂H₁₇ClN₂ 226.75 Pyrrolidine, benzyl group, stereospecific
LY2409881 HCl C₂₄H₂₉ClN₆OS·xHCl 546.05 (base) Pyrimidine, thiophene, methylpiperazine

Key Findings

Pyrrolidine vs. Piperidine Rings: The target compound’s pyrrolidine ring (5-membered) differs from piperidine (6-membered) in 3-(4-Piperidinyloxy)benzonitrile HCl . Piperidine’s larger ring may improve solubility due to increased flexibility.

Linker Groups :

  • The secondary amine linker in the target compound contrasts with the ether linkage in 3-(4-Piperidinyloxy)benzonitrile HCl and the ester group in Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl . Amine linkers facilitate hydrogen bonding, whereas ester groups may act as prodrug moieties.

In contrast, the target compound’s simpler structure suggests utility as a building block or intermediate in drug discovery.

Research Implications and Limitations

  • Data Gaps: No direct pharmacological or kinetic data are available in the evidence. Comparative studies on receptor binding or metabolic stability are needed.
  • Synthetic Utility : The hydrochloride salt form is common across analogs, likely chosen for crystallinity and solubility .

Biological Activity

4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrrolidine moiety is known for its versatility in drug design, often serving as a scaffold for the development of therapeutic agents targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride can be represented as follows:

C11H13ClN2\text{C}_{11}\text{H}_{13}\text{ClN}_2

This compound features a benzonitrile group linked to a pyrrolidine ring through an amino group, which may influence its interaction with biological targets.

The biological activity of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to protein targets.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and cell signaling.
  • Enzyme Inhibition : It can inhibit enzymes critical for cellular processes, potentially impacting metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)
4-[(Pyrrolidin-3-yl)amino]benzonitrileMCF-7TBD
4-(Amino)-2-(pyrrolidin-1-yl)phenolA54915.0
Quinazoline derivativesMCF-70.096

Note: TBD indicates that specific IC50 values for the primary compound were not available in the reviewed literature.

Neuroprotective Effects

The pyrrolidine ring's structural properties suggest potential neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to modulate neurotrophic factors, which are essential for neuronal survival and function.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several analogs of benzonitrile derivatives, including those with pyrrolidine substitutions. These compounds were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Neuroprotective Study : Another investigation assessed the neuroprotective effects of pyrrolidine-based compounds in models of neurodegeneration. The findings indicated that these compounds could enhance neuronal survival rates under oxidative stress conditions.

Research Findings

Research has highlighted several key findings regarding the biological activity of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride:

  • Cytotoxicity : Preliminary data suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism and efficacy.
  • Binding Affinity : Molecular docking studies indicate that the compound has a favorable binding profile with targets implicated in cancer progression and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride, and what challenges are associated with regioselective amination?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. Challenges include controlling regioselectivity during the amination of benzonitrile derivatives. Protecting groups (e.g., Boc for pyrrolidine amines) and optimized reaction conditions (e.g., temperature, solvent polarity) are critical to minimize side reactions. Pyrrolidine derivatives, such as those in PharmaBlock’s catalog, highlight the use of tert-butyl carbamate intermediates to stabilize reactive amines during synthesis .

Q. How is the purity and structural integrity of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.5–8.0 ppm for benzonitrile) and pyrrolidine ring signals (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 236.14 (free base) and adducts (e.g., [M+H]+^+ or [M+Cl]^-).
  • IR : Stretching vibrations for nitrile (C≡N, ~2240 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}).
    • Structural analogs like rilpivirine hydrochloride (C22_{22}H18_{18}N6_6·HCl) demonstrate similar characterization workflows .

Q. What safety protocols are recommended for handling 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride in laboratory settings?

  • Methodology : Use fume hoods for powder handling, wear nitrile gloves, and avoid inhalation. SDS data for structurally related benzonitriles (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile) recommend emergency procedures for skin/eye contact (flush with water) and fire hazards (CO2_2 extinguishers) .

Advanced Research Questions

Q. How do computational approaches predict the binding affinity of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride toward kinase targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with ATP-binding pockets. QSAR models correlate substituent effects (e.g., pyrrolidine ring conformation) with activity. Patent data on benzonitrile-based therapeutics (e.g., HIV-1 inhibitors) suggest scaffold modifications to enhance target engagement .

Q. What strategies resolve contradictions in reported LogP and solubility data for 4-[(Pyrrolidin-3-yl)amino]benzonitrile derivatives?

  • Methodology :

  • Experimental Validation : Use shake-flask or HPLC methods under standardized conditions (pH 7.4 buffer).
  • Meta-Analysis : Compare data from analogs like bunitrolol hydrochloride (LogP 2.88, PSA 65.28 Å2^2), adjusting for ionization state and salt effects .
  • Computational Tools : Software like MarvinSuite predicts LogP differences arising from protonation states.

Q. How does the stereochemistry of the pyrrolidine ring influence the pharmacokinetic profile of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride?

  • Methodology :

  • Stereoselective Synthesis : Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) generate enantiopure intermediates.
  • In Vivo Studies : Compare AUC and clearance rates of (R)- vs. (S)-isomers in rodent models. PharmaBlock’s (3R,4R)-pyrrolidine derivatives demonstrate the impact of stereochemistry on metabolic stability .

Q. What are the optimal conditions for stabilizing 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride in aqueous formulations?

  • Methodology :

  • pH Stability Studies : Monitor degradation via HPLC at pH 3–9. Hydrochloride salts of similar compounds (e.g., benoxinate) show maximal stability at pH 4–5 .
  • Excipient Screening : Cyclodextrins or surfactants (e.g., Tween-80) reduce aggregation in PBS.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity for 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride across cell-based assays?

  • Methodology :

  • Assay Standardization : Use reference compounds (e.g., rilpivirine) to calibrate readouts.
  • Off-Target Profiling : Screen against kinase panels to identify confounding interactions.
  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates to rule out variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride
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4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.